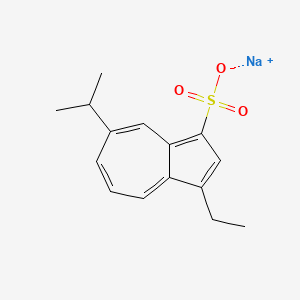

Egualen sodium

Vue d'ensemble

Description

Azuloxa est principalement utilisé au Japon pour le traitement des ulcères gastriques et de la gastrite . Il s'agit d'un dérivé de l'azulène qui possède des propriétés chimiques uniques et des activités biologiques, ce qui en fait un composé d'intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Azuloxa peut être synthétisé à partir du carboxylate de 7-isopropyl azulen-2-yle par une série de réactions chimiques. La voie de synthèse implique une acétylation successive en position 3, une réduction, une décarboxylation, et enfin une sulfonylation en position l . Les conditions de réaction pour ces étapes impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour réaliser les transformations souhaitées.

Méthodes de production industrielle : Dans les milieux industriels, la production d'Azuloxa implique la mise à l'échelle des méthodes de synthèse en laboratoire pour produire des quantités plus importantes du composé. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté élevée du produit final. Le processus de production industrielle implique également des mesures de contrôle qualité rigoureuses pour répondre aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions : Azuloxa subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'Azuloxa comprennent les agents oxydants, les agents réducteurs et les agents sulfonants. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions de l'Azuloxa dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de sulfonation produisent des dérivés sulfonates, tandis que les réactions de réduction produisent des formes réduites du composé avec des propriétés chimiques modifiées.

Applications de recherche scientifique

Azuloxa possède une large gamme d'applications de recherche scientifique en raison de sa structure chimique unique et de ses activités biologiques. En médecine, il est utilisé pour le traitement des ulcères gastriques et de la gastrite . Son activité anti-ulcéreuse est attribuée à sa capacité à antagoniser la production de TXA2 et à inhiber la libération d'histamine des mastocytes dans l'estomac .

En chimie, Azuloxa sert de composé précieux pour étudier la réactivité des dérivés de l'azulène et pour développer de nouvelles méthodologies de synthèse En biologie, il est utilisé pour étudier les mécanismes des activités anti-inflammatoires et anti-ulcéreuses

Mécanisme d'action

Le mécanisme d'action de l'Azuloxa n'est pas bien défini, mais on sait qu'il est un faible inhibiteur du système enzymatique H+/K+ ATPase et un faible antagoniste des récepteurs des prostanoides . Ces activités contribuent à ses propriétés anti-inflammatoires et à sa capacité à promouvoir la cicatrisation des ulcères gastriques. Chez les modèles animaux, il a été démontré que le traitement oral par l'Azuloxa favorise la régénération muqueuse et la cicatrisation des ulcères induits par la cortisone ou l'acide acétique .

Applications De Recherche Scientifique

Azuloxa has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicine, it is used for the treatment of gastric ulcers and gastritis . Its anti-ulcer activity is attributed to its ability to antagonize TXA2 production and inhibit histamine release from mast cells in the stomach .

In chemistry, Azuloxa serves as a valuable compound for studying the reactivity of azulene derivatives and developing new synthetic methodologies In biology, it is used to investigate the mechanisms of anti-inflammatory and anti-ulcer activities

Mécanisme D'action

The mechanism of action of Azuloxa is not well defined, but it is known to be a weak inhibitor of the enzyme system H+/K+ ATPase and a weak antagonist of prostanoid receptors . These activities contribute to its anti-inflammatory properties and its ability to promote the healing of gastric ulcers. In animal models, oral treatment with Azuloxa has been shown to promote mucosal regeneration and healing of ulcers induced by cortisone or acetic acid .

Comparaison Avec Des Composés Similaires

Azuloxa est similaire à d'autres dérivés de l'azulène, tels que le guaiazulène et le chamazulène, qui possèdent également des activités anti-inflammatoires et anti-ulcéreuses . Azuloxa est unique dans sa forme de sulfonate de sodium hydrosoluble, qui améliore sa biodisponibilité et son efficacité thérapeutique. D'autres composés similaires comprennent l'azulène lui-même, qui est un hydrocarbure aromatique avec une structure chimique unique et des propriétés biologiques intéressantes .

Activité Biologique

Egualen sodium, a stable azulene derivative, has garnered attention for its significant biological activities, particularly in the context of gastrointestinal health. This article synthesizes various research findings to elucidate the compound's mechanisms of action, efficacy in treating gastric ulcers, and protective effects against NSAID-induced injuries.

Overview of this compound

This compound (sodium 3-ethyl-7-isopropyl-1-azulenesulfonate) is primarily utilized in Japan for treating gastric ulcers and gastritis. Its unique azulene structure contributes to its biological properties, including anti-inflammatory and mucosal protective effects .

The mechanisms underlying the biological activity of this compound include:

- Increased Mucosal Blood Flow : this compound enhances blood flow to the gastric mucosa, which is crucial for maintaining mucosal integrity and promoting healing.

- Mucus Secretion Stimulation : The compound stimulates mucus secretion, creating a protective barrier against gastric acid and irritants.

- Inhibition of Inflammatory Mediators : this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), thereby mitigating inflammation in the gastrointestinal tract .

Case Study: Preventive Effects on Small Intestinal Injury

A randomized controlled trial investigated the efficacy of this compound in preventing small intestinal injuries induced by low-dose aspirin. The study involved 20 healthy male volunteers divided into two groups: one receiving this compound (30 mg/day) alongside aspirin (100 mg/day) and a control group receiving only aspirin.

Findings :

- The this compound group exhibited a significant reduction in small intestinal injuries as evaluated by capsule endoscopy.

- The total number of intestinal lesions was notably lower in the egualen group compared to the control, with no ulcerous lesions detected in the former .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Number of Lesions | 1.80 ± 0.92 | 0.90 ± 0.88 |

| Erosions | 0.60 ± 0.70 | 0.0 ± 0.0 |

| Ulcers | 0.20 ± 0.42 | 0.0 ± 0.0 |

| Edema | 0.20 ± 0.42 | 0.0 ± 0.0 |

Anti-Ulcer Activity

Research has demonstrated that this compound possesses significant anti-ulcer properties:

- Gastric Ulcer Models : In various animal studies, this compound effectively reduced gastric lesions induced by ischemia/reperfusion (I/R) and NSAIDs like loxoprofen.

- Mechanistic Insights : The protective effects are attributed to enhanced mucus production and reduced inflammatory responses, which collectively safeguard the gastric lining from damage .

Comparative Studies with Other Compounds

In comparative studies, this compound has shown superior or comparable efficacy to established anti-ulcer medications such as omeprazole and seratrodast:

- In a study involving ethanol-induced gastric ulcers in mice, compounds derived from azulene structures exhibited higher anti-ulcer activity than standard treatments .

- This compound was found to be effective not only in preventing gastric damage but also in protecting against small intestinal injuries associated with NSAID use .

Propriétés

IUPAC Name |

sodium;3-ethyl-7-propan-2-ylazulene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S.Na/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14;/h5-10H,4H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWXVVNYQOMQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99287-30-6 (Parent) | |

| Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048787 | |

| Record name | Egualen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97683-31-3 | |

| Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Egualen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGUALEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3368L0W034 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.